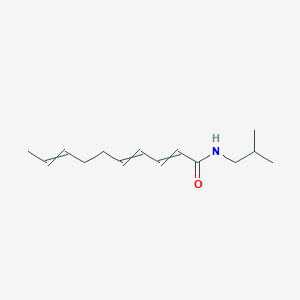
N-(2-Methylpropyl)deca-2,4,8-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)deca-2,4,8-trienamide typically involves the reaction of decatrienoic acid with isobutylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Temperature: 50-60°C
Solvent: Ethanol or another suitable organic solvent
Catalyst: Dehydrating agents such as DCC (dicyclohexylcarbodiimide)
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous monitoring: To maintain optimal reaction conditions
Purification steps: Such as distillation or crystallization to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)deca-2,4,8-trienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Solvents: Organic solvents like ethanol, methanol, or dichloromethane
Major Products Formed
Oxidation products: Include oxides and hydroxylated derivatives
Reduction products: Include saturated amides
Substitution products: Include various substituted amides depending on the nucleophile used
Scientific Research Applications
N-(2-Methylpropyl)deca-2,4,8-trienamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its effects on ion channels and nerve function due to its numbing properties.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Used as a flavoring agent in food and beverages, and in cosmetics for its tingling sensation.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)deca-2,4,8-trienamide involves its interaction with ion channels in nerve cells. The compound binds to and modulates the activity of these channels, leading to altered nerve signal transmission. This results in the characteristic tingling and numbing sensations. The molecular targets include voltage-gated sodium channels and transient receptor potential (TRP) channels .
Comparison with Similar Compounds
Similar Compounds
Pellitorine: Another amide with similar numbing properties.
Capsaicin: Known for its pungent and numbing effects, found in chili peppers.
Eugenol: Found in clove oil, with analgesic properties.
Uniqueness
N-(2-Methylpropyl)deca-2,4,8-trienamide is unique due to its specific structure, which imparts a distinct tingling sensation without the intense heat associated with compounds like capsaicin. Its mild numbing effect makes it suitable for use in various applications, from food flavoring to topical analgesics .
Properties
CAS No. |
52657-13-3 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)deca-2,4,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,15,16) |
InChI Key |
OCUXKVCDBHKIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


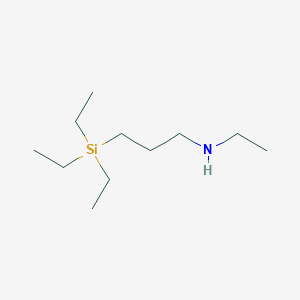
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
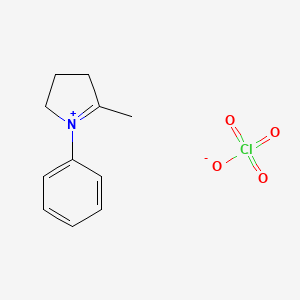
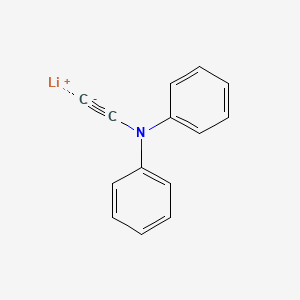
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
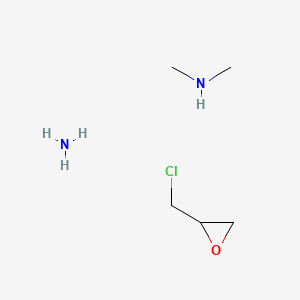


![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
